

# Application Notes: Enhancing Perovskite Solar Cell Efficiency and Stability with Ethylammonium Cations

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## Compound of Interest

Compound Name: Ethyl-ammonium sulfate

Cat. No.: B3343170

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## Introduction

The incorporation of ethylammonium (EA) cations into methylammonium (MA) or formamidinium (FA)-based lead halide perovskites has emerged as a promising strategy to enhance the power conversion efficiency (PCE) and long-term stability of perovskite solar cells (PSCs). The larger ionic radius of the EA cation ( $\text{CH}_3\text{CH}_2\text{NH}_3^+$ ) compared to the MA cation ( $\text{CH}_3\text{NH}_3^+$ ) introduces beneficial structural and electronic modifications to the perovskite lattice. These notes summarize the key benefits, mechanisms, and experimental considerations for utilizing EA cations in the fabrication of high-performance PSCs.

## Key Benefits of Ethylammonium Cation Incorporation:

- Improved Structural Stability:** The substitution of smaller MA cations with larger EA cations can help stabilize the perovskite crystal structure. First-principles calculations indicate that incorporating EA into  $\text{MAPbI}_3$  is an effective way to form stable mixed-cation perovskites.<sup>[1][2][3]</sup> This is attributed to the tolerance factor of mixed  $\text{MA}_{1-x}\text{EA}_x\text{PbI}_3$  perovskites falling within a stable range.<sup>[1][2]</sup>
- Enhanced Crystallinity and Morphology:** The addition of EA can promote the growth of larger, more uniform perovskite grains with fewer defects. This improved film quality leads to better charge transport and reduced non-radiative recombination.

- **Defect Passivation:** EA cations can passivate defects at the grain boundaries and surface of the perovskite film, which are detrimental to device performance. This leads to an increase in carrier lifetime and contributes to higher open-circuit voltages (Voc).
- **Tunable Optoelectronic Properties:** The incorporation of EA can slightly increase the bandgap of the perovskite material.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This tunability allows for the optimization of the absorber layer's electronic properties to better match the solar spectrum and the energy levels of adjacent charge transport layers.
- **Enhanced Device Performance:** The cumulative effects of improved stability, crystallinity, and defect passivation result in significant improvements in key photovoltaic parameters, including PCE, Voc, short-circuit current density (Jsc), and fill factor (FF).
- **Improved Long-Term Stability:** PSCs incorporating EA have demonstrated enhanced stability against environmental factors such as humidity and thermal stress. The more stable crystal structure is less prone to degradation over time.[\[8\]](#)[\[9\]](#)

## Data Presentation

The following tables summarize the quantitative data from various studies on the impact of ethylammonium cation incorporation on perovskite solar cell performance.

Table 1: Performance of MA-EA Mixed-Cation Perovskite Solar Cells

Perovskite Composition	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
MA <sub>0.83</sub> EA <sub>0.17</sub> PbI <sub>3</sub>	-	-	-	10.22	<a href="#">[10]</a>
MAPbI <sub>3</sub> (Standard)	0.94	18.0	66	11.2	<a href="#">[8]</a>
MAPbI <sub>3</sub> + 0.05M EABr	0.95	17.5	69	11.5	<a href="#">[8]</a>
MAPbI <sub>3</sub> + 0.1M EABr	0.99	17.2	67	11.4	<a href="#">[8]</a>

Table 2: Long-Term Stability of Perovskite Solar Cells with and without EA Cations

Device Composition	Initial PCE (%)	PCE after 60 days (%)	Stability (% of initial PCE)	Reference
MAPbI <sub>3</sub> (Standard)	11.2	8.8	78.6	[8]
MAPbI <sub>3</sub> + 0.05M EABr	11.5	11.7	101.7	[8]
MAPbI <sub>3</sub> + 0.1M EABr	11.4	11.6	101.8	[8]
MAPbI <sub>3</sub> + 0.05M RbI + 0.05M EABr	10.9	11.5	105.5	[8]

## Experimental Protocols

This section provides a detailed methodology for the fabrication of perovskite solar cells incorporating ethylammonium cations.

### Protocol 1: Perovskite Precursor Solution Preparation with Ethylammonium

Materials:

- Lead(II) iodide (PbI<sub>2</sub>)
- Methylammonium iodide (MAI)
- Ethylammonium iodide (EAI) or Ethylammonium bromide (EABr)
- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare a stock solution of the desired perovskite composition. For a mixed-cation perovskite of  $\text{MA}_{1-x}\text{EA}_x\text{PbI}_3$ , calculate the molar ratios of MAI and EAI.
- In a nitrogen-filled glovebox, dissolve  $\text{PbI}_2$  and the corresponding amounts of MAI and EAI in a co-solvent of DMF and DMSO (typically in a 4:1 v/v ratio).
- For example, to prepare a 1 M solution of  $\text{MA}_{0.9}\text{EA}_{0.1}\text{PbI}_3$ , dissolve 1 mmol of  $\text{PbI}_2$ , 0.9 mmol of MAI, and 0.1 mmol of EAI in the DMF:DMSO solvent mixture.
- Stir the solution on a hotplate at approximately 60-70 °C for at least 2 hours to ensure complete dissolution of the precursors.
- Before use, cool the solution to room temperature and filter it through a 0.22  $\mu\text{m}$  PTFE syringe filter to remove any undissolved particles.

## Protocol 2: Perovskite Thin Film Deposition and Device Fabrication

### Substrate Preparation:

- Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use.

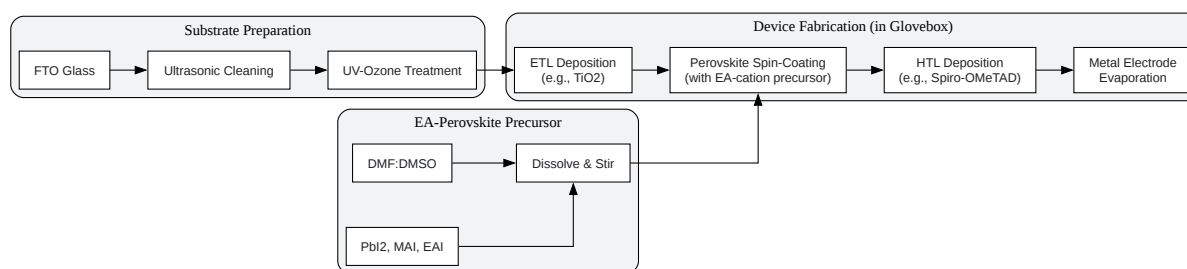
### Layer Deposition:

- Electron Transport Layer (ETL): Deposit a compact layer of  $\text{TiO}_2$  by spin-coating a precursor solution onto the FTO substrate, followed by annealing. A mesoporous  $\text{TiO}_2$  layer can be subsequently deposited and sintered.
- Perovskite Layer: a. Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox. b. Dispense the prepared perovskite precursor solution onto the substrate. c. Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s). d. During the second step, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto

the spinning substrate to induce rapid crystallization. e. Anneal the perovskite film on a hotplate at 100-150 °C for 10-30 minutes.

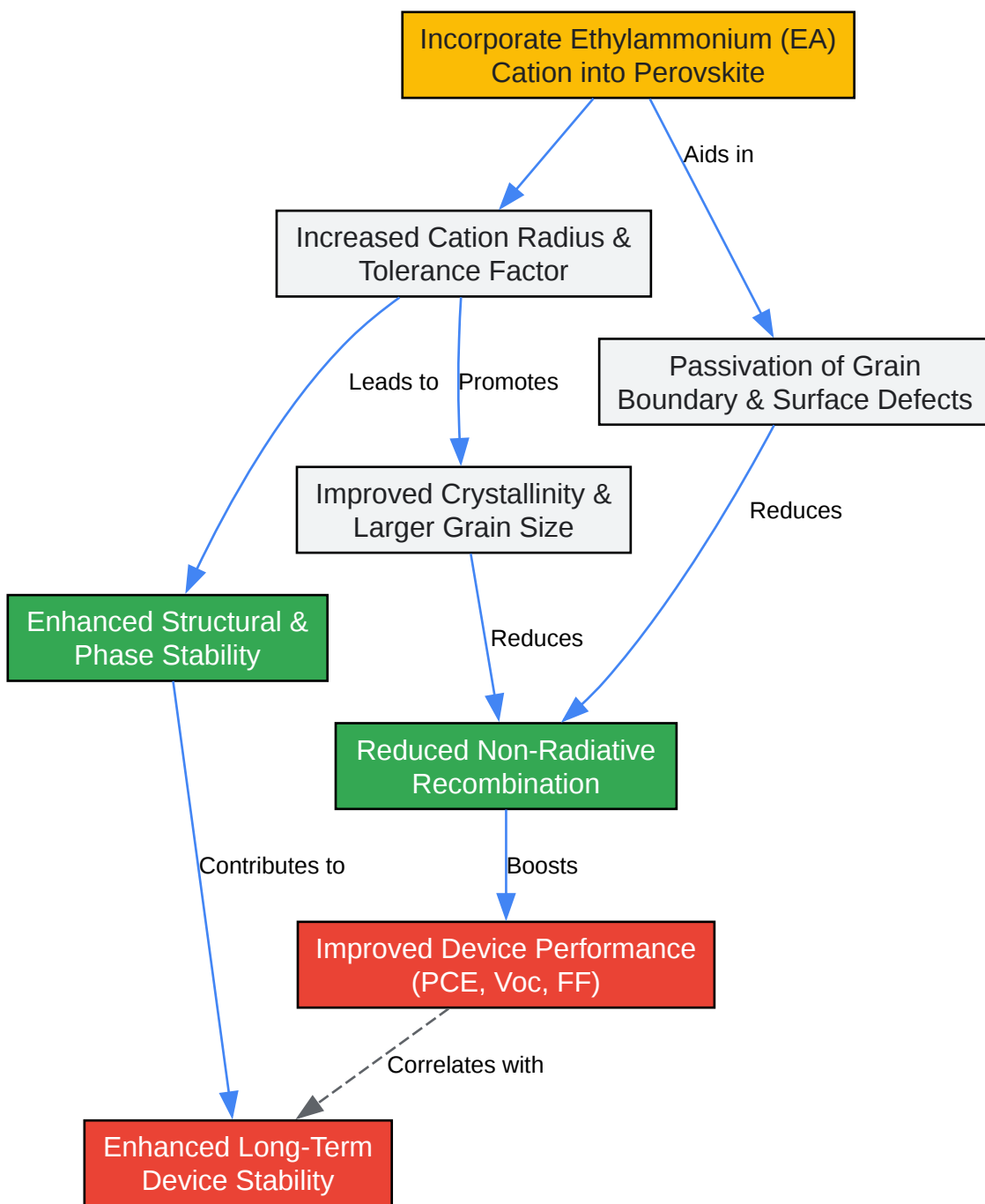
- Hole Transport Layer (HTL): a. Dissolve Spiro-OMeTAD in chlorobenzene. b. Add additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI) solution in acetonitrile. c. Spin-coat the HTL solution onto the perovskite layer.
- Metal Electrode: a. Define the electrode area using a shadow mask. b. Thermally evaporate a gold or silver electrode (80-100 nm) onto the HTL.

## Visualizations



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Caption: Experimental workflow for fabricating perovskite solar cells with ethylammonium cations.



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## References

- 1. Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00853E [pubs.rsc.org]
- 2. Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Formation of cubic perovskite alloy containing the ammonium cation of 2D perovskite for high performance solar cells with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
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